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Ligation
Method

Reactive Precursors
Key
Reaction
Conditions

Formed
Phospholipid

Time to
Vesicle
Formation

Key
Advantages

KAT
Ligation
[1]

Lysolipid with O-
carbamoylhydroxylamine

(1) + Potassium
Acyltrifluoroborate (4)

1 mM each
in HEPES

buffer, pH
7.3, Room

Temperature

Amide-linked
phospholipid

(3)

~2 minutes
(at 1 mM);

minutes (at
25 µM) [1]

Extremely
rapid, high yield

(>97%), works
at low

micromolar
concentrations,

biocompatible
[1]

KAHA
Ligation
[1]

Lysolipid with O-
carbamoylhydroxylamine

(1) + α-Ketoacid (2)

1 mM each
in HEPES

buffer, pH
7.3, 37°C

Amide-linked
phospholipid

(3)

~6.5 hours
[1]

High yield
(80%), forms

CO₂ and H₂O
as only

byproducts [1]

Experimental Protocol: De Novo Vesicle Formation via
KAT Ligation
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This protocol describes the formation of phospholipid vesicles through the rapid KAT ligation between a

hydroxylamine-functionalized lysolipid and a potassium acyltrifluoroborate in aqueous buffer [1].

Materials

Reagent 1: O-Carbamoylhydroxylamine-functionalized lysophospholipid (e.g., 1-oleoyl-2-hydroxy-sn-

glycero-3-phosphocholine derivative), 1 mM stock solution in 2 mM HEPES buffer, pH 7.3.
Reagent 2: Potassium palmitoylacyltrifluoroborate, 1 mM stock solution in 2 mM HEPES buffer, pH

7.3.
Buffer: 2 mM HEPES, pH 7.3.

Equipment: HPLC/MS system with evaporative light-scattering detection (ELSD), phase-contrast or
fluorescence microscope, cryo-EM equipment (optional).

Procedure

Reaction Setup: In a microcentrifuge tube, mix equal volumes of the lysolipid stock (Reagent 1) and
the acyltrifluoroborate stock (Reagent 2) to achieve a final concentration of 1 mM for each precursor.

Vortex gently to mix.
Incubation: Allow the reaction to proceed at room temperature (approx. 25°C) for 30 minutes.

Monitoring Reaction Progress:
HPLC/MS Analysis: Analyze the reaction mixture by HPLC/MS at T = 0 and T = 30 minutes.

Monitor for the consumption of precursors and the appearance of the amide-linked phospholipid
product (3).

Vesicle Visualization: After 30 minutes, take a small aliquot of the reaction mixture and image
using phase-contrast microscopy. Vesicles ranging from 2–10 µm in diameter should be visible.

For confirmation, add a membrane-staining dye like Nile Red (0.2 mol%) and observe using
fluorescence confocal microscopy.

Bilayer Confirmation (Optional): The bilayer nature of the formed vesicles can be confirmed
by cryogenic electron microscopy (cryo-EM).

Workflow Visualization

The diagram below illustrates the key steps of the vesicle formation process.
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Other Vesicle Formation Strategies

The field of de novo vesicle formation utilizes several other bioorthogonal chemistries that you can explore

[2]:

Click Chemistry (CuAAC): Uses a copper(I) catalyst to join an alkyne-functionalized lysolipid and an

alkyl azide, forming a triazole-linked phospholipid.
Native Chemical Ligation (NCL): Involves catalyst-free coupling between a cysteine-functionalized

lysolipid and a fatty acyl thioester.
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Reversible Imine Condensation: Employs dynamic covalent chemistry, allowing vesicle formation

and disassembly to be regulated by pH changes.

Vesicle Characterization Techniques

After formation, vesicles should be characterized to confirm their properties [1] [3] [4]:

Dynamic Light Scattering (DLS): To determine vesicle size distribution and stability.

Small-Angle Neutron Scattering (SANS): To analyze detailed bilayer structure and water
incorporation.

Cryogenic Electron Microscopy (Cryo-EM): To directly visualize the vesicle morphology and bilayer
structure.

Important Note on Nonaqueous Solvent Methods

Please be aware that the established and published protocols for the de novo chemoselective formation of

phospholipid vesicles are designed for and conducted in aqueous solutions at physiological pH [1] [2]. The

current scientific literature accessed for this report does not contain specific methods for phospholipid

vesicle formation in nonaqueous solvents.

Conclusion

While methods for nonaqueous solvents are not available in current literature, the described aqueous-phase

chemoselective ligations are highly efficient and biocompatible tools. The provided protocol for KAT

ligation offers a rapid, high-yielding path to form vesicles under mild physiological conditions, which may

be adaptable for various drug delivery and synthetic biology applications.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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